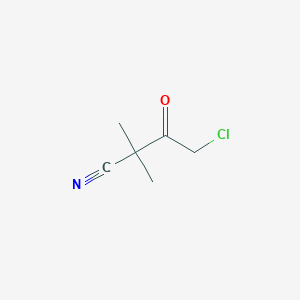![molecular formula C14H20F3N3O2 B2615564 2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine CAS No. 2415489-48-2](/img/structure/B2615564.png)
2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative with a piperidine ring attached to it, which gives it unique properties that are being explored for drug development.
Wirkmechanismus
The mechanism of action of 2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes or proteins in the body. This inhibition can lead to the suppression of disease-related pathways and the promotion of healthy cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a significant impact on cellular processes such as apoptosis, cell cycle regulation, and DNA damage repair. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine in lab experiments include its unique chemical structure, which allows it to interact with specific targets in the body. Its potential applications in drug development and disease treatment make it an attractive compound for further research. However, the limitations of using this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as an antiviral and antibacterial agent. Additionally, further research is needed to understand its mechanism of action and to identify potential side effects or toxicity.
Synthesemethoden
The synthesis of 2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine involves the reaction of 4-chloro-2-trifluoromethylpyrimidine with 1-(2-ethoxyethyl)piperidin-4-ol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a strong acid.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine in scientific research are vast. This compound has been shown to have promising activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been explored for its potential use as an antiviral and antibacterial agent.
Eigenschaften
IUPAC Name |
2-[1-(2-ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O2/c1-2-21-10-9-20-7-4-11(5-8-20)22-13-18-6-3-12(19-13)14(15,16)17/h3,6,11H,2,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCZUHFXFBLECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCC(CC1)OC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2615488.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B2615493.png)

![1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2615497.png)
![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2615498.png)





